molecular formula C11H16FN B2700109 [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine CAS No. 864960-92-9

[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B2700109
CAS No.: 864960-92-9
M. Wt: 181.254
InChI Key: PUYBBEVWXQAXRH-UHFFFAOYSA-N
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Description

Historical Development in Phenethylamine Research

Phenethylamine derivatives have been studied since the early 20th century, with initial interest in their role as endogenous neurotransmitters and neuromodulators. The unsubstituted phenethylamine (PEA) was identified as a trace amine in mammalian brains, influencing monoaminergic systems through interactions with trace amine-associated receptor 1 (TAAR1). The mid-20th century saw systematic exploration of substituted phenethylamines, particularly by Alexander Shulgin, who synthesized over 200 variants to study structure-activity relationships (SAR). These efforts revealed that substitutions on the aromatic ring, sidechain, or amino group could dramatically alter pharmacological profiles, enabling the development of therapeutic agents and research tools.

The introduction of fluorine into phenethylamine structures emerged later, driven by advances in fluorination techniques and the recognition of fluorine’s ability to modulate pharmacokinetic properties. Early fluorinated derivatives, such as 4-fluorophenethylamine, were synthesized in the 1980s and studied for their enhanced metabolic stability compared to non-fluorinated analogs. The compound 2-(4-Fluorophenyl)ethylamine builds upon this legacy, combining fluorine’s electronic effects with steric modifications from the isopropyl group to explore novel bioactivities.

Structural Classification within Fluorinated Secondary Amines

2-(4-Fluorophenyl)ethylamine belongs to two overlapping structural categories:

  • Fluorinated Phenethylamines : Characterized by a fluorine atom at the para position of the phenyl ring (Table 1). This substitution reduces electron density on the aromatic system, enhancing resistance to oxidative metabolism.
  • N-Alkyl Secondary Amines : The isopropyl group on the nitrogen atom introduces steric bulk, which may influence receptor binding kinetics and selectivity.

Table 1: Structural Features of Select Fluorinated Phenethylamines

Compound Aromatic Substitution Nitrogen Substitution Key Properties
4-Fluorophenethylamine 4-Fluoro Primary amine High metabolic stability
N-Ethyl-4-fluorobenzylamine 4-Fluoro Secondary amine (ethyl) Enhanced lipophilicity
2-(4-Fluorophenyl)ethylamine 4-Fluoro Secondary amine (isopropyl) Steric modulation of activity

The compound’s structure enables unique interactions with biological targets. For example, the fluorine atom’s electronegativity may strengthen hydrogen bonding with aspartate residues in monoamine transporters, while the isopropyl group could limit access to certain enzyme active sites.

Research Significance in Medicinal Chemistry and Pharmacology

The strategic incorporation of fluorine and alkyl groups in 2-(4-Fluorophenyl)ethylamine addresses two key challenges in drug discovery:

  • Metabolic Stability : Fluorine’s ability to block cytochrome P450-mediated oxidation increases the compound’s half-life in vivo, a property critical for central nervous system (CNS) agents requiring sustained action.
  • Receptor Selectivity : The isopropyl group’s steric effects may reduce off-target interactions, as demonstrated in related N-alkylated phenethylamines showing improved selectivity for TAAR1 over adrenergic receptors.

Recent studies highlight its potential as:

  • A precursor to carbamoyl fluorides, enabling peptide bond isostere synthesis.
  • A ligand for probing serotonin receptor subtypes, leveraging fluorine’s impact on binding affinity.

Table 2: Synthetic Routes to 2-(4-Fluorophenyl)ethylamine

Method Starting Material Key Reagents Yield (%) Reference
Reductive Amination 4-Fluorophenethylamine Acetone, NaBH4 62
Nucleophilic Substitution 4-Fluorobenzyl Chloride Isopropylamine, K2CO3 45

These synthetic pathways underscore the compound’s accessibility for structure-activity studies.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBBEVWXQAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine typically begins with commercially available 4-fluorobenzaldehyde and isopropylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds.

Biology:

    Biochemical Studies: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry:

    Chemical Manufacturing: The compound is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain biological targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. (2,4-Difluorophenyl)methylamine
  • Structure : Features two fluorine atoms at the 2- and 4-positions on a benzyl group (methyl linker).
  • Key Differences : Reduced chain length (methyl vs. ethyl) and increased electron-withdrawing effects due to difluoro substitution.
  • Implications : Higher lipophilicity (estimated LogP ~2.8 vs. ~2.5 for the target compound) may enhance blood-brain barrier penetration but reduce metabolic stability due to steric hindrance .
b. 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
  • Structure : Trifluoromethyl group at the para position on a methyl-linked phenyl ring.
c. (4-Bromophenyl)methylamine
  • Structure : Bromine substituent at the para position.
  • Key Differences : Bromine’s larger atomic radius and higher lipophilicity (LogP ~3.0) may improve binding to hydrophobic receptor pockets but introduce metabolic liabilities (e.g., dehalogenation) .

Variations in the Alkyl Chain and Amine Substituents

a. (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
  • Structure : Trifluoromethylbenzyl group with isopropylamine.
  • Key Differences: The benzyl linker (vs.
b. 2-(dimethylamino)-2-methylpropylamine
  • Structure: Incorporates a furan ring and dimethylamino group.

Pharmacological Implications

Sigma Receptor Modulation

  • Sigma receptors regulate dopamine release, as seen in studies where fluorinated ligands modulated NMDA-stimulated dopamine release .
  • Comparison : Difluoro analogs (e.g., (2,4-difluorophenyl)methylamine) may exhibit higher affinity due to enhanced electron withdrawal, but ortho-substitution could sterically hinder binding .

Metabolic Stability

  • Fluorine vs. Trifluoromethyl: The target’s single fluorine improves metabolic stability compared to non-fluorinated analogs, while trifluoromethyl derivatives (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine) resist oxidative metabolism but face challenges in solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight LogP* Key Pharmacological Feature
2-(4-Fluorophenyl)ethylamine C₁₁H₁₅FN 4-F, ethyl, isopropyl 183.24 ~2.5 Balanced sigma receptor affinity
(2,4-Difluorophenyl)methylamine C₁₀H₁₃F₂N 2,4-F, methyl 193.21 ~2.8 Enhanced lipophilicity, steric hindrance
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₁F₃N 4-CF₃, methyl 206.20 ~3.2 High metabolic stability, solubility issues
(4-Bromophenyl)methylamine C₁₀H₁₃BrN 4-Br, methyl 227.12 ~3.0 Improved hydrophobic binding

*LogP values estimated using fragment-based methods.

Biological Activity

2-(4-Fluorophenyl)ethylamine, commonly referred to as 4-fluorophenethylamine, is a substituted amine that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a propan-2-yl group attached to an ethyl chain, which is further substituted with a 4-fluorophenyl moiety. The presence of fluorine enhances the compound's lipophilicity and modulates its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

  • Molecular Formula : C11H16FN
  • Molecular Weight : 185.25 g/mol
  • CAS Number : 1583-88-6
  • IUPAC Name : 2-(4-fluorophenyl)propan-2-amine

The biological activity of 2-(4-Fluorophenyl)ethylamine is primarily mediated through its interactions with various neurotransmitter systems. It acts as a ligand for several receptors, modulating their activity and influencing physiological processes. Key mechanisms include:

  • Dopaminergic Activity : The compound has been shown to interact with dopamine receptors, potentially influencing mood and behavior, making it relevant in studies related to depression and anxiety disorders .
  • Serotonergic Modulation : Similar compounds have demonstrated the ability to modulate serotonin levels, which is crucial for mood regulation and could have implications for treating depressive disorders .

Biological Activity Overview

The biological activities of 2-(4-Fluorophenyl)ethylamine can be summarized as follows:

Activity TypeDescription
Neurotransmitter Interaction Modulates dopamine and serotonin pathways, affecting mood and cognition.
Potential Therapeutic Effects Investigated for antidepressant properties and as a precursor in drug synthesis.
Enzyme Interaction May inhibit or activate specific enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-(4-Fluorophenyl)ethylamine:

  • Antidepressant Properties : Research indicates that compounds structurally similar to 2-(4-Fluorophenyl)ethylamine exhibit significant antidepressant effects by enhancing serotonergic activity in preclinical models .
  • Dopamine Transporter Inhibition : A study highlighted that certain derivatives of this compound act as atypical inhibitors of the dopamine transporter (DAT), suggesting potential therapeutic applications in treating psychostimulant abuse .
  • Toxicological Profiling : The compound has also been included in broader toxicological assessments, revealing its interaction with various enzymatic pathways, which may predict adverse effects related to drug-induced toxicity .

Synthesis and Applications

2-(4-Fluorophenyl)ethylamine serves as a versatile building block in organic synthesis. It is employed in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its synthesis often involves nucleophilic substitution reactions where it acts as a precursor for more complex structures.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-(4-Fluorophenyl)ethylamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 4-fluorophenethylamine with acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) and temperature (25–40°C). Solvents like methanol or ethanol are preferred for solubility .
  • Nucleophilic substitution : Using 2-(4-fluorophenyl)ethyl bromide with isopropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Catalysts like K₂CO₃ improve reaction efficiency .

Key Factors Affecting Yield/Purity:

  • Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., elimination).
  • Solvent choice : Polar solvents enhance nucleophilicity but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .

What spectroscopic techniques are most effective for characterizing 2-(4-Fluorophenyl)ethylamine, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (4-fluorophenyl group) appear as doublets at δ 6.8–7.2 ppm (J = 8–9 Hz). The isopropylamine CH₃ groups show a septet at δ 2.8–3.2 ppm .
    • ¹³C NMR : The fluorophenyl carbons resonate at δ 115–160 ppm, while the amine-bearing carbon appears at δ 45–50 ppm .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibration (1220–1280 cm⁻¹) confirm the amine and fluorophenyl moieties .
  • Mass Spectrometry : Molecular ion peaks at m/z 195.2 (C₁₁H₁₆FN⁺) with fragmentation patterns indicating loss of isopropyl groups (e.g., m/z 123 for fluorophenethyl fragment) .

Advanced Research Questions

How can computational chemistry predict the reactivity and stability of 2-(4-Fluorophenyl)ethylamine under varying experimental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the fluorophenyl ring’s electron-withdrawing effect lowers HOMO energy, reducing reactivity toward electrophiles .
  • Molecular Dynamics (MD) Simulations : Assess stability in solvents (e.g., water vs. DMSO). Simulations show aggregation tendencies in non-polar solvents due to hydrophobic isopropyl groups .
  • QSPR Models : Correlate substituent effects (e.g., fluorine position) with physicochemical properties (logP, pKa) to optimize synthesis .

What strategies resolve discrepancies in biological activity data of derivatives across in vitro assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known serotonin receptor agonists) to calibrate receptor-binding assays. Adjust buffer pH (7.4) to mimic physiological conditions .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized imines) that may interfere with activity readings .
  • Dose-Response Curves : Fit data to Hill equations to distinguish partial agonism vs. full antagonism. For example, EC₅₀ values <1 μM suggest high receptor affinity .

What challenges arise in achieving enantiomeric purity, and what chiral resolution methods are recommended?

Methodological Answer:
Challenges :

  • Racemization during synthesis due to basic conditions (e.g., amine deprotonation).
    Resolution Methods :
  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min) .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor one enantiomer .
  • Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid improves enantiomeric excess (ee >98%) .

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